1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains both pyrazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with 3-amino-1,2,4-triazole under acidic conditions . The reaction is usually carried out in ethanol at reflux temperature for several hours.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogen additions.
Substitution: Substituted derivatives with various alkyl or aryl groups.
Scientific Research Applications
1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-3-amine: Shares the pyrazole ring but lacks the triazole moiety.
1H-1,2,4-triazole-3-amine: Contains the triazole ring but lacks the pyrazole moiety.
Uniqueness
1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to the presence of both pyrazole and triazole rings, which confer a combination of properties from both heterocycles. This duality enhances its potential for diverse biological activities and makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H10N6 |
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Molecular Weight |
178.20 g/mol |
IUPAC Name |
1-[(1-methylpyrazol-3-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H10N6/c1-12-3-2-6(10-12)4-13-5-9-7(8)11-13/h2-3,5H,4H2,1H3,(H2,8,11) |
InChI Key |
UJEZNMQCFRCQPV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CN2C=NC(=N2)N |
Origin of Product |
United States |
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